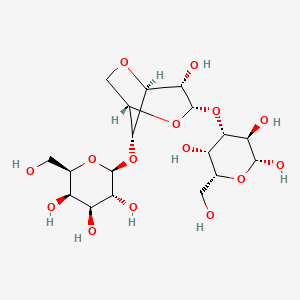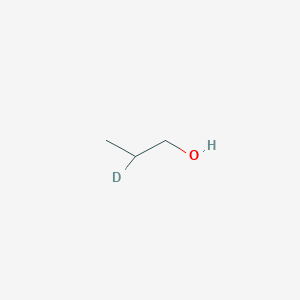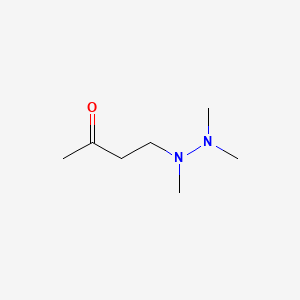
2-Butanone, 4-trimethylhydrazino-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Butanone, 4-trimethylhydrazino- is an organic compound with the molecular formula C7H16N2O and a molecular weight of 144.2147 g/mol It is a derivative of butanone, where the hydrazino group is substituted at the fourth position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone, 4-trimethylhydrazino- typically involves the reaction of butanone with trimethylhydrazine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production methods for 2-Butanone, 4-trimethylhydrazino- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of advanced purification techniques ensures the high purity of the final product .
化学反応の分析
Types of Reactions
2-Butanone, 4-trimethylhydrazino- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the hydrazino group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted butanone derivatives .
科学的研究の応用
2-Butanone, 4-trimethylhydrazino- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various hydrazine derivatives.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug synthesis.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
作用機序
The mechanism of action of 2-Butanone, 4-trimethylhydrazino- involves its interaction with molecular targets through its hydrazino group. This group can form covalent bonds with electrophilic centers in target molecules, leading to various biochemical effects. The pathways involved include nucleophilic attack and subsequent formation of stable adducts .
類似化合物との比較
Similar Compounds
Butanone: A simpler ketone without the hydrazino group.
Hydrazine: A compound with two nitrogen atoms bonded to each other, lacking the butanone structure.
Trimethylhydrazine: A derivative of hydrazine with three methyl groups attached to the nitrogen atoms.
Uniqueness
2-Butanone, 4-trimethylhydrazino- is unique due to the presence of both the butanone and trimethylhydrazino moieties in its structure. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not fulfill .
特性
CAS番号 |
74773-77-6 |
|---|---|
分子式 |
C7H16N2O |
分子量 |
144.21 g/mol |
IUPAC名 |
4-[dimethylamino(methyl)amino]butan-2-one |
InChI |
InChI=1S/C7H16N2O/c1-7(10)5-6-9(4)8(2)3/h5-6H2,1-4H3 |
InChIキー |
WSBLJVPNLNUZCB-UHFFFAOYSA-N |
正規SMILES |
CC(=O)CCN(C)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,6-Bis[(4-aminophenyl)methylidene]-3-methylcyclohexan-1-one;dihydrochloride](/img/structure/B13785268.png)
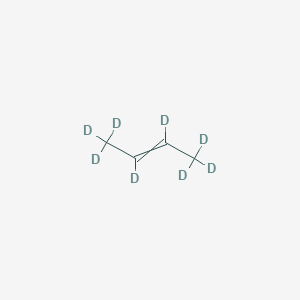
![3,3-Dimethyl-1,4-diazabicyclo[2.2.1]heptane-2,7-dione](/img/structure/B13785279.png)

![2,2'-[[3-Chloro-4-[(4-nitrophenyl)azo]phenyl]imino]bisethyl diacetate](/img/structure/B13785292.png)
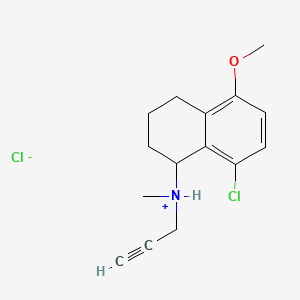
![2-[4-(Morpholin-4-yl)phenyl]-1,3-benzothiazole](/img/structure/B13785311.png)
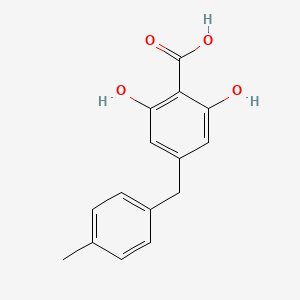
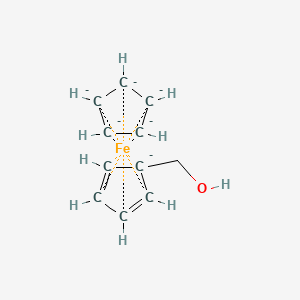
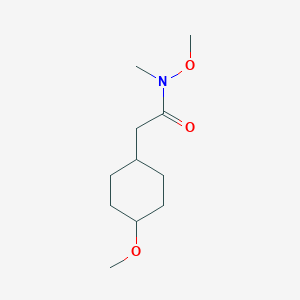
![[[[[(Aminophenyl)methyl]phenyl]amino]methyl]phenol](/img/structure/B13785352.png)
